molecular formula C15H13N B8170067 7-m-Tolyl-1H-indole

7-m-Tolyl-1H-indole

Cat. No. B8170067
M. Wt: 207.27 g/mol
InChI Key: JHRYTHIBENXOOK-UHFFFAOYSA-N
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Description

7-m-Tolyl-1H-indole is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-m-Tolyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-m-Tolyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Activity and Drug Discovery : 7-m-Tolyl-1H-indole is significant in natural and synthetic molecules with substantial biological activity, contributing notably to drug discovery and analysis (Kaushik et al., 2013).

  • Organic Synthesis : It serves as a popular heterocyclic scaffold in organic synthesis, revolutionizing the chemistry of indole by enabling specific interatomic connections (Bandini, 2013).

  • Antivirulence Applications : 7-m-Tolyl-1H-indole has potential as a novel antivirulence approach against the pathogen Pseudomonas aeruginosa (Lee et al., 2008).

  • Pharmacological Activities : This compound is a versatile pharmacophore with a wide range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, antitubercular, antimalarial, antiviral, and antidiabetic properties (Kumari & Singh, 2019).

  • Chemical Synthesis and Pharmaceuticals : It is accessible through one-pot, iridium-catalyzed, silyl-directed C-H borylation, a process significant for the core structures of many natural products and pharmaceuticals (Robbins et al., 2010).

  • Diverse Biological and Industrial Applications : 7-m-Tolyl-1H-indole is also recognized for its diverse biological, industrial, and optical applications (Tariq et al., 2020).

  • Anticancer Activity : Specific 7-m-Tolyl-1H-indole compounds show promising anticancer activity, particularly against MCF-7 cells (Pathak et al., 2010).

  • Synthetic Chemistry : It is a novel indole synthesis starting with o-methylphenyl isocyanides like o-tolyl, 2,4-xylyl, and 2,6-xylyl isocyanide (ItoYoshihiko et al., 2006).

  • Site-Selective Functionalization : The compound is relevant in transition-metal-catalyzed, auxiliary-assisted site-selective C-7 functionalization of indoles, an elegant synthetic tool for carbon-carbon and carbon-heteroatom bond formation (Shah et al., 2019).

  • Optical Properties : 7-m-Tolyl-1H-indole demonstrates unique optical properties, being strongly fluorescent in certain solvents and quenched in others, indicating its potential in optical and material science applications (Wiosna et al., 2004).

properties

IUPAC Name

7-(3-methylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-4-2-6-13(10-11)14-7-3-5-12-8-9-16-15(12)14/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRYTHIBENXOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-m-Tolyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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